
L-Homocysteic acid
Overview
Description
L-Homocysteic acid (L-HCA, C₄H₉NO₅S) is an endogenous sulfur-containing excitatory amino acid analog of L-glutamate. It acts as a potent agonist of N-methyl-D-aspartate (NMDA) receptors, mediating excitatory neurotransmission and neurotoxicity . Structurally, L-HCA features a sulfonic acid group (-SO₃H) and a four-carbon backbone, distinguishing it from glutamate (five carbons) and homocysteine (thiol-containing precursor). L-HCA is implicated in neurodegenerative disorders (e.g., Alzheimer’s disease), neuroinflammation, and metabolic dysregulation . Its levels in biological fluids (e.g., plasma, saliva) are measured via ELISA or metabolomics techniques .
Preparation Methods
Oxidation of Homocystine with Aqueous Bromine
The classical approach to synthesizing L-HCA involves the oxidation of homocystine, a dimer of homocysteine, using aqueous bromine . This method capitalizes on the reactivity of bromine as a strong oxidizing agent to convert the thioether groups of homocystine into sulfonic acid moieties.
Reaction Mechanism and Conditions
Homocystine undergoes oxidation in an aqueous bromine solution, where bromine acts as an electrophilic agent. The reaction proceeds via a two-step mechanism:
-
Disulfide Bond Cleavage : Bromine cleaves the disulfide bond (-S-S-) of homocystine, generating two equivalents of homocysteine.
-
Sulfonic Acid Formation : Subsequent oxidation of the thiol (-SH) groups in homocysteine yields the sulfonic acid (-SO3H) functionality, resulting in L-HCA.
The reaction is typically conducted at room temperature (20–25°C) under acidic conditions (pH 2–3) to stabilize the intermediate species. Excess bromine is neutralized post-reaction using sodium thiosulfate to prevent over-oxidation.
Procedural Details and Yield Optimization
Key parameters influencing yield include bromine concentration, reaction time, and pH control. A representative protocol involves:
-
Dissolving homocystine (10 g, 0.03 mol) in 200 mL of deionized water.
-
Adding aqueous bromine (5% w/v) dropwise until a persistent orange coloration is observed.
-
Stirring for 24 hours, followed by neutralization with 10% sodium thiosulfate.
-
Purification via recrystallization from ethanol-water (1:1 v/v) yields L-HCA with a reported purity of ≥95% .
Table 1: Optimization of Bromine Oxidation Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Bromine Concentration | 5–7% w/v | Maximizes oxidation without side products |
Reaction Time | 18–24 hours | Ensures complete conversion |
pH | 2–3 | Prevents decomposition of intermediates |
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection
Recent advancements in peptide chemistry have enabled the incorporation of L-HCA into synthetic peptides using Fmoc (fluorenylmethyloxycarbonyl) protection strategies . This method is particularly valuable for producing L-HCA-containing peptides for neuropharmacological studies.
Synthesis of Fmoc-Protected L-HCA
The protocol involves functionalizing L-HCA with an Fmoc group to enhance solubility and prevent unwanted side reactions during peptide elongation :
-
Reagents :
-
L-HCA (100 mg, 0.55 mmol)
-
NaOH (55 mg, 1.36 mmol) in H2O (5.5 mL)
-
Fmoc-OSu (200 mg, 0.6 mmol) in dioxane (5.5 mL)
-
-
Procedure :
-
L-HCA and NaOH are dissolved in ice-cold water.
-
Fmoc-OSu in dioxane is added, and the mixture is stirred for 4 hours at room temperature.
-
The solution is lyophilized and purified via reverse-phase chromatography (C18 column, MeCN/H2O gradient).
-
-
Yield : 68% (150 mg), with ≥98% purity confirmed by NMR and ESI-MS .
Table 2: Characterization Data for Fmoc-L-HCA
Parameter | Value |
---|---|
[α]D20 | +3.4 (c 0.45, CHCl3:MeOH 10:1) |
1H NMR (DMSO-d6) | δ 7.89 (d, 2H), 4.30–4.16 (m, 3H), 2.53 (t, 2H) |
ESI-MS (m/z) | 406.2 [M+H]+ |
Application in Peptide Synthesis
Fmoc-L-HCA is coupled to resin-bound peptides using standard SPPS protocols. For example, in the synthesis of neuroactive peptides, Fmoc-L-HCA is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) for incorporation at desired positions .
Time (h) | Hcy (μM) | L-HCA (μM) |
---|---|---|
0 | 1000 | 0 |
3 | 620 | 210 |
6 | 290 | 480 |
Analytical Validation of L-HCA
Chromatographic Techniques
-
HPLC : Reverse-phase C18 columns (Mobile phase: 0.1% TFA in H2O/MeCN) achieve baseline separation of L-HCA from homocystine and Hcy .
-
MALDI-TOF MS : Used to detect L-HCA in serum samples with a sensitivity of 64% and specificity of 96.9% at 10 nmol/mL .
Immunochemical Detection
Monoclonal antibodies (McAbs) raised against L-HCA-brain material conjugates enable immunohistochemical localization in neural tissues . Specificity is confirmed via ELISA and absorption tests .
Chemical Reactions Analysis
L-Homocysteic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound back to homocysteine or other related compounds.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include bromine for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neurotransmission and Excitotoxicity
L-Homocysteic acid is recognized as an endogenous ligand for the N-methyl-D-aspartate (NMDA) receptor, which plays a significant role in excitatory neurotransmission. Research indicates that L-HCA can mimic the neurotoxic effects of NMDA, inducing cytopathological changes in neural tissues. For instance, studies have shown that L-HCA induces a pattern of cytotoxicity in the chick retina similar to NMDA but distinct from other excitatory amino acids like kainic acid . This suggests that L-HCA may be involved in excitotoxic processes associated with neuronal damage.
Implications in Cognitive Disorders
Recent studies have identified L-HCA as a potential biomarker for mild cognitive impairment (MCI), a precursor to Alzheimer's disease (AD). Elevated levels of homocysteic acid in blood samples have been correlated with MCI, indicating its utility as an early diagnostic marker for cognitive decline . Furthermore, the role of L-HCA in AD has been explored, with findings suggesting that it may contribute to intraneuronal amyloid accumulation, a hallmark of the disease .
Research on Animal Models
Animal studies have provided insights into the effects of L-HCA on neural pathways and behavior. For example, experiments involving chemical stimulation with L-HCA in specific brain regions have demonstrated its influence on neuronal activity and reflex responses . Additionally, studies using mouse models have shown that treatment with anti-homocysteic acid antibodies can improve memory performance and reduce neuronal death associated with elevated levels of homocysteine and homocysteic acid .
Potential Therapeutic Applications
The therapeutic potential of targeting L-HCA pathways is being investigated in various contexts:
- Alzheimer's Disease : Given its involvement in amyloid pathology, strategies to modulate L-HCA levels or block its receptors may offer new avenues for AD treatment.
- Cough Reflex Modulation : Research has indicated that L-HCA may influence cough reflex mechanisms through interactions with neural pathways involved in airway sensitivity .
Summary of Findings
The following table summarizes key research findings related to this compound:
Mechanism of Action
L-Homocysteic acid exerts its effects primarily through its action as an NMDA receptor agonist . When it binds to NMDA receptors, it triggers excitatory neurotransmission by allowing the influx of calcium ions into neurons. This process is crucial for synaptic plasticity, learning, and memory. excessive activation of NMDA receptors by this compound can lead to neurotoxicity and cell death, which is why it is also studied in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Biochemical Properties
Compound | Structure | Backbone Length | Functional Group | pKa (37°C) | Key Receptor Interaction |
---|---|---|---|---|---|
L-Homocysteic acid | C₄H₉NO₅S | 4 carbons | -SO₃H | 8.8 | NMDA receptor agonist |
L-Homocysteine (Hcys) | C₄H₉NO₂S | 4 carbons | -SH | 10.0 | NMDA receptor modulator |
L-Cysteic acid (L-CA) | C₃H₇NO₅S | 3 carbons | -SO₃H | 8.1 | NMDA receptor agonist |
L-Cysteine sulfinic acid (L-CSA) | C₃H₇NO₄S | 3 carbons | -SO₂H | 8.7 | NMDA receptor modulator |
L-Glutamate | C₅H₉NO₄ | 5 carbons | -COOH | 4.3 | NMDA receptor agonist |
Key Observations :
- Backbone Length : L-HCA’s four-carbon chain positions it between L-CA (3 carbons) and glutamate (5 carbons), influencing receptor binding kinetics .
- Functional Groups : The sulfonic acid group (-SO₃H) in L-HCA and L-CA confers strong acidity and stability compared to the sulfinic (-SO₂H) and thiol (-SH) groups in L-CSA and Hcys, respectively .
- pKa Differences : L-HCA’s higher pKa (8.8) vs. L-CA (8.1) affects ionization and bioavailability in physiological environments .
Neurotoxic and Receptor Activity
Key Findings :
- L-HCA vs. Glutamate : Both activate NMDA receptors, but L-HCA’s prolonged receptor activation exacerbates calcium-mediated neurotoxicity .
- L-HCA vs. Hcys : Unlike Hcys, which indirectly modulates NMDA receptors via redox stress, L-HCA directly binds and overactivates the receptor, causing excitotoxic neuronal death .
- Species-Specific Effects : In immature rats, L-HCA induces convulsions at lower doses than its D-isomer, highlighting stereospecific neuroactivity .
Metabolic and Disease Associations
Table 3: Disease-Related Alterations in Levels
Key Insights :
- L-HCA in CF and Diabetes : L-HCA levels decrease in CF and CF-related diabetes, suggesting disrupted sulfur metabolism .
- Rheumatoid Arthritis: Lower L-HCA in the "Excess Pattern" (EP) of RA correlates with dysregulated phospholipid and amino acid metabolism .
- Contrast with L-CSA : Elevated L-CSA in acute myocardial infarction contrasts with L-HCA’s reduction in CF, indicating divergent roles in sulfur metabolism .
Biological Activity
L-Homocysteic acid (L-HCA) is a sulfur-containing amino acid analog of glutamic acid, primarily recognized for its role as an endogenous ligand at the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant attention in neurobiology due to its excitotoxic properties and potential implications in neurodegenerative diseases such as Alzheimer's disease (AD).
This compound is classified as an L-alpha-amino acid with a molecular formula of C4H9NO5S. Its chemical structure includes a sulfonic acid group, which contributes to its biological activity. The compound's IUPAC name is (2S)-2-amino-4-sulfobutanoic acid, and it has a CAS Registry Number of 14857-77-3.
Property | Value |
---|---|
Molecular Weight | 183.02 g/mol |
SMILES | NC@@HC(O)=O |
InChI Key | VBOQYPQEPHKASR-VKHMYHEASA-N |
L-HCA acts primarily as an agonist of the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that L-HCA can induce neurotoxicity similar to that caused by NMDA but distinct from other excitatory amino acids like kainic acid. This neurotoxic effect is mediated through calcium-dependent mechanisms that lead to cytopathological changes in neuronal cells .
Neurotoxicity Studies
A significant study demonstrated that L-HCA induces a pattern of cytopathology in the ex vivo chick retina, mirroring NMDA-induced neurotoxicity. Furthermore, known NMDA antagonists effectively block the neurotoxic actions of L-HCA, reinforcing the hypothesis that L-HCA functions as an endogenous NMDA receptor ligand .
Alzheimer's Disease and Cognitive Impairment
Recent findings have linked elevated levels of plasma L-HCA to mild cognitive impairment (MCI) and Alzheimer's disease. A study indicated that plasma HCA concentrations were significantly higher in individuals with MCI compared to healthy controls, suggesting its potential role as an early diagnostic marker for cognitive decline . The sensitivity and specificity of plasma HCA in distinguishing MCI from normal cognition were reported at 95.7% and 70%, respectively.
In animal models, particularly the 3xTg-AD mouse model, increased levels of L-HCA were associated with cognitive deficits and neurodegenerative changes. Treatment with anti-homocysteic acid antibodies was found to mitigate these cognitive impairments and reduce amyloid pathology, suggesting that targeting L-HCA may offer therapeutic benefits in AD .
Case Studies
- Mild Cognitive Impairment Detection : A study involving plasma samples showed that L-HCA levels could effectively differentiate between MCI and normal cognition, highlighting its diagnostic potential in early-stage Alzheimer's pathology .
- Neuroprotective Effects : In a controlled trial with 3xTg-AD mice, administration of anti-homocysteic acid antibodies significantly reduced cognitive decline associated with vitamin B6 deficiency, indicating a protective role against neurodegeneration linked to elevated L-HCA levels .
Summary of Findings
The biological activity of this compound underscores its dual role as both a neurotransmitter and a potential neurotoxin linked to excitotoxicity via NMDA receptor activation. Its association with cognitive impairment and neurodegenerative diseases positions it as a critical target for future research aimed at understanding and potentially mitigating the effects of these conditions.
Table 1: Summary of Neurotoxic Effects
Agent | Neurotoxic Mechanism | Blocked By |
---|---|---|
This compound | NMDA receptor activation | Mg++, D-aminophosphonopentanoate |
NMDA | Calcium influx leading to cell death | Various NMDA antagonists |
Kainic Acid | Different pathway | Limited overlap with NMDA blockers |
Table 2: Diagnostic Performance of Plasma HCA
Condition | Sensitivity (%) | Specificity (%) |
---|---|---|
Mild Cognitive Impairment vs Normal Cognition | 95.7 | 70 |
Q & A
Basic Research Questions
Q. What experimental precautions are critical when handling L-HCA in neuropharmacological studies?
L-HCA’s stability and reactivity require strict handling protocols. Use non-sparking tools and avoid static discharge during preparation . Ensure proper ventilation to minimize inhalation risks, and employ personal protective equipment (PPE) for skin/eye contact due to its potential irritant properties . For in vivo microinjection studies, use carbon-filament electrodes and controlled drug barrels to administer L-HCA at concentrations ≤1 mM to avoid nonspecific neuronal activation .
Q. How does L-HCA function as an NMDA receptor agonist, and what are its key pharmacological parameters?
L-HCA binds to NMDA receptors as a competitive glutamate analog with an EC50 of 14 µM, inducing excitatory currents in neuronal cells . Its neurotoxic effects are dose-dependent, making it a tool for modeling glutamate excitotoxicity in neurodegenerative diseases like Alzheimer’s . Note that stereoisomeric differences (e.g., D- vs. L-forms) significantly alter uptake kinetics and neuronal excitation duration, necessitating enantiomer-specific experimental designs .
Q. What cellular and animal models are suitable for studying L-HCA’s role in oxidative stress?
Retinal cells (e.g., rabbit retina macrine cells) are effective for measuring L-HCA-induced acetylcholine release under oxidative conditions . For metabolic studies, murine models of hyperuricemia or gout can be used to analyze L-HCA’s role in sulfur-containing amino acid pathways, with validation via UPLC-QTOF-MS .
Advanced Research Questions
Q. How can conflicting data on L-HCA’s inhibition kinetics in enzyme assays be resolved?
Discrepancies in inhibition constants (e.g., Ki values ranging from 35 to 173 µM for FPGS inhibition) may arise from enzyme source variability (e.g., human vs. bacterial) or assay conditions (e.g., buffer composition) . To reconcile data, perform parallel assays under standardized conditions and validate with competitive vs. mixed inhibition kinetic models .
Q. What methodologies distinguish L-HCA’s effects from other glutamate analogs in complex neural circuits?
Use dual microelectrophoresis to co-administer L-HCA with selective NMDA antagonists (e.g., AP-5) while monitoring neuronal firing patterns in regions like the preBötzinger complex . Pair this with calcium imaging to isolate L-HCA-specific NMDA receptor activation from AMPA/kainate pathways .
Q. How can metabolomic studies address quantification challenges of L-HCA in biological samples?
L-HCA’s low abundance in biofluids requires high-sensitivity techniques like isotope dilution mass spectrometry (ID-MS) with <sup>13</sup>C-labeled internal standards . In COVID-19 metabolomic profiling, L-HCA levels inversely correlated with IL-13, suggesting its role in inflammatory pathways; validate such findings using orthogonal methods like NMR or targeted LC-MS/MS .
Q. What experimental designs mitigate confounding effects of L-HCA’s stereoisomers in receptor studies?
Employ chiral chromatography (e.g., using Crownpak CR(+) columns) to separate D- and L-HCA before functional assays . Compare time-course excitation profiles in hippocampal slices to isolate stereoisomer-specific NMDA receptor activation dynamics .
Q. Methodological Notes
- Data Contradiction Analysis : When comparing L-HCA’s effects across studies, account for species-specific receptor subtypes (e.g., rat vs. human NMDA receptors) and buffer conditions (e.g., Mg<sup>2+</sup> concentration affecting receptor block) .
- Toxicity Profiling : While acute toxicity data are limited, chronic exposure models in neuronal cell lines (e.g., SH-SY5Y) should include viability assays (MTT/LDH) and oxidative stress markers (GSH/GSSG ratios) .
Properties
IUPAC Name |
(2S)-2-amino-4-sulfobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQYPQEPHKASR-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020602 | |
Record name | (2S)-2-Amino-4-sulfobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Homocysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14857-77-3 | |
Record name | Homocysteic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Homocysteic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-sulfobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-HOMOCYSTEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Homocysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 °C | |
Record name | L-Homocysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.